molecular formula C10H12IN5O3 B12390931 (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

(2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12390931
M. Wt: 377.14 g/mol
InChI Key: QNUKAIZYHGUVIB-YSLANXFLSA-N
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Description

The compound (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound features a purine base with an iodine atom at the 2-position and an amino group at the 6-position, linked to a sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Iodination: The purine derivative is iodinated at the 2-position using iodine and a suitable oxidizing agent.

    Amination: The iodinated purine is then aminated at the 6-position using an amine source.

    Glycosylation: The modified purine base is glycosylated with a protected sugar moiety.

    Deprotection: The final step involves deprotecting the sugar moiety to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of a carboxyl group.

    Reduction: Formation of a hydrogen atom in place of the iodine.

    Substitution: Formation of a new compound with the nucleophile replacing the iodine atom.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleic Acids: Used in the synthesis of modified nucleic acids for research purposes.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Agents: Potential use as an antiviral agent due to its ability to interfere with viral replication.

Industry

    Biotechnology: Used in the development of biotechnological tools and assays.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to the termination of nucleic acid synthesis or the inhibition of enzymes involved in nucleic acid metabolism. The iodine atom and amino group play crucial roles in its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
  • (2R,5R)-5-(6-amino-2-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Uniqueness

The presence of the iodine atom at the 2-position makes (2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol unique compared to its chlorinated and brominated analogs. This iodine atom can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C10H12IN5O3

Molecular Weight

377.14 g/mol

IUPAC Name

(2R,5R)-5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4?,5-,6-/m1/s1

InChI Key

QNUKAIZYHGUVIB-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)I)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O

Origin of Product

United States

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